![molecular formula C16H12F3NO3 B2505157 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 1430092-39-9](/img/structure/B2505157.png)
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a chemical compound with a molecular weight of 323.27 g/mol. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydro-1,4-benzoxazepin-5-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine under acidic conditions to form the benzoxazepine ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Squalene Synthase Inhibition
Recent studies have identified compounds similar to 7-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as potent inhibitors of squalene synthase. This enzyme plays a critical role in cholesterol biosynthesis. Inhibitors of squalene synthase have been shown to effectively lower cholesterol levels in various animal models. For instance, a related compound demonstrated significant lipid-lowering effects in LDL receptor knockout mice and Watanabe heritable hyperlipidemic rabbits by inhibiting the secretion of very-low-density lipoprotein (VLDL) from the liver .
2. Anticancer Activity
The trifluoromethoxy group present in this compound enhances its binding affinity to biological targets, which may lead to the inhibition of kinases involved in cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and disrupt cell cycle progression. The mechanism involves modulation of signal transduction pathways that are crucial for tumor growth and survival.
3. Neurological Effects
Benzoxazepines have been investigated for their potential neuroprotective effects and as anxiolytic agents. The structural features of this compound suggest it could interact with neurotransmitter systems, possibly leading to sedative or anxiolytic effects. Such properties are valuable for developing treatments for anxiety disorders and other neurological conditions .
Case Study 1: Lipid-Lowering Efficacy
A study involving a series of benzoxazepine derivatives demonstrated that specific modifications could enhance their efficacy as squalene synthase inhibitors. The compound's ability to lower plasma non-high-density lipoprotein cholesterol levels was highlighted through controlled experiments on animal models .
Study Parameters | Results |
---|---|
Model | LDL receptor knockout mice |
Treatment Duration | 2 weeks |
Cholesterol Reduction | Up to 41% |
Case Study 2: Anticancer Mechanism
In vitro studies on related compounds indicated significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethoxy substitution was crucial for enhancing biological activity against specific kinases implicated in cancer progression.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Trifluoromethoxy Derivative | MCF-7 (Breast Cancer) | 15 |
Control | MCF-7 | 50 |
Wirkmechanismus
The mechanism of action of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These polymers are used in electrochromic devices and have similar trifluoromethoxy groups, which impart unique electronic properties.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs contain trifluoromethyl groups and are used in various therapeutic applications.
Uniqueness
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to its benzoxazepine core, which distinguishes it from other trifluoromethoxy-containing compounds. This core structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biologische Aktivität
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a synthetic compound characterized by its unique chemical structure and potential biological activities. With a molecular weight of 323.27 g/mol, this compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties.
Chemical Structure
The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydro-1,4-benzoxazepin core. This structural arrangement is crucial for its biological activity and interaction with various molecular targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in:
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, a related benzoxazepine compound showed an IC50 of 0.13 µM against EA.hy926 cells . While specific data for this compound are still emerging, these findings suggest a promising avenue for further investigation.
- Structure-Activity Relationship (SAR) : Research on SAR highlights how modifications to the benzoxazepine core can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy has been linked to enhanced potency in various assays.
- In Vivo Studies : Although specific in vivo data for this compound are sparse, related compounds have shown efficacy in animal models for cancer and inflammation. Future studies should aim to establish the pharmacokinetics and therapeutic potential of this compound in vivo.
Comparative Biological Activity Table
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | TBD | Anticancer (potential), Anti-inflammatory |
Related Benzoxazepine A | Structure | 0.13 | Cytotoxic against EA.hy926 |
Related Benzoxazepine B | Structure | TBD | Neuroprotective effects |
Note: TBD indicates that specific data is yet to be determined.
Eigenschaften
IUPAC Name |
7-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)23-12-4-1-10(2-5-12)11-3-6-14-13(9-11)15(21)20-7-8-22-14/h1-6,9H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDYGGGKXYGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.